molecular formula C22H21ClN2O3S B11114095 [4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](3-chloro-6-methyl-1-benzothiophen-2-yl)methanone

[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl](3-chloro-6-methyl-1-benzothiophen-2-yl)methanone

Cat. No.: B11114095
M. Wt: 428.9 g/mol
InChI Key: NLTGOVNXSJDVAL-UHFFFAOYSA-N
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Description

4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone: is a complex organic compound that features a combination of benzodioxole, piperazine, and benzothiophene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone typically involves multi-step organic reactions. The process begins with the preparation of the benzodioxole and benzothiophene intermediates, followed by their coupling through piperazine linkage. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzodioxole and benzothiophene rings.

    Reduction: Reduction reactions may target the carbonyl group in the methanone moiety.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur at various positions on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenating agents, nitrating agents, and sulfonating agents are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, the compound is studied for its potential as a pharmacological agent. Its interactions with various biological targets are investigated to understand its therapeutic potential.

Medicine

The compound shows promise in medicinal chemistry for the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for treating various diseases.

Industry

In the industrial sector, the compound is used in the development of advanced materials. Its unique properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone
  • 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone
  • 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone

Uniqueness

The uniqueness of 4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-ylmethanone lies in its specific combination of functional groups and aromatic systems. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C22H21ClN2O3S

Molecular Weight

428.9 g/mol

IUPAC Name

[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-(3-chloro-6-methyl-1-benzothiophen-2-yl)methanone

InChI

InChI=1S/C22H21ClN2O3S/c1-14-2-4-16-19(10-14)29-21(20(16)23)22(26)25-8-6-24(7-9-25)12-15-3-5-17-18(11-15)28-13-27-17/h2-5,10-11H,6-9,12-13H2,1H3

InChI Key

NLTGOVNXSJDVAL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)N3CCN(CC3)CC4=CC5=C(C=C4)OCO5)Cl

Origin of Product

United States

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